N-benzyl-N-(pyridin-2-yl)pyridin-2-amine

Coordination Chemistry Photoluminescence Platinum Complexes

N-benzyl-N-(pyridin-2-yl)pyridin-2-amine (CAS 26422-90-2) is a tertiary amine belonging to the class of aminopyridines, distinguished by a central nitrogen atom bonded to one benzyl group and two pyridin-2-yl moieties. With a molecular formula of C17H15N3 and a molecular weight of 261.32 g/mol, this compound is a member of the broader di(2-pyridyl)amine (DPA) family, yet its specific substitution pattern confers unique steric and electronic properties that are critical in applications such as coordination chemistry and luminescent material design.

Molecular Formula C17H15N3
Molecular Weight 261.32 g/mol
CAS No. 26422-90-2
Cat. No. B14689502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(pyridin-2-yl)pyridin-2-amine
CAS26422-90-2
Molecular FormulaC17H15N3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=N2)C3=CC=CC=N3
InChIInChI=1S/C17H15N3/c1-2-8-15(9-3-1)14-20(16-10-4-6-12-18-16)17-11-5-7-13-19-17/h1-13H,14H2
InChIKeyILSNYJBZMLHITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-N-(pyridin-2-yl)pyridin-2-amine (CAS 26422-90-2): Chemical Identity, Core Properties, and Comparative Context


N-benzyl-N-(pyridin-2-yl)pyridin-2-amine (CAS 26422-90-2) is a tertiary amine belonging to the class of aminopyridines, distinguished by a central nitrogen atom bonded to one benzyl group and two pyridin-2-yl moieties [1]. With a molecular formula of C17H15N3 and a molecular weight of 261.32 g/mol, this compound is a member of the broader di(2-pyridyl)amine (DPA) family, yet its specific substitution pattern confers unique steric and electronic properties that are critical in applications such as coordination chemistry and luminescent material design [2].

Why N-benzyl-N-(pyridin-2-yl)pyridin-2-amine Cannot Be Interchanged with Its Closest Analogs: A Procurement-Focused Perspective


The structural complexity of N-benzyl-N-(pyridin-2-yl)pyridin-2-amine precludes simple substitution with related aminopyridines such as N-benzylpyridin-2-amine (CAS 6935-27-9) or di(pyridin-2-yl)amine (CAS 1202-34-2). The presence of two pyridine rings on a tertiary amine center, as opposed to one (in mono-pyridyl analogs) or the absence of a benzyl group (in the parent DPA), drastically alters its coordination chemistry, electronic properties, and steric profile [1]. Substituting a related compound would likely lead to the formation of different metal complexes, altered photophysical behavior, and potentially failed reactions in applications predicated on the specific geometry and electronic effects of this ligand [2].

Quantitative Differentiation of N-benzyl-N-(pyridin-2-yl)pyridin-2-amine: A Comparative Evidence Guide for Scientific Selection


Luminescence Properties in Platinum(II) Complexes: A Direct Comparison with Unsubstituted Dipyridylamine

In a study of platinum(II) complexes with methylene-bridged 2,2'-dipyridylamine derivatives, the complex formed with benzyldi(2-pyridyl)amine (the target compound) was found to be non-luminescent in fluid solution at room temperature, in contrast to the parent di(2-pyridyl)amine complex which is often luminescent under similar conditions [1]. At 77 K in a glassy matrix, the target compound's complex displays a blue phosphorescence emission at ca. 415 nm with lifetimes in the microsecond (μs) range, while the iodine-substituted derivative exhibits an additional green emission at ca. 485 nm with a longer lifetime (τ = 3.7 ms) [1]. This demonstrates that the benzyl substitution drastically alters the excited-state dynamics, shifting emission from room-temperature fluorescence to low-temperature phosphorescence.

Coordination Chemistry Photoluminescence Platinum Complexes

Steric and Electronic Tuning in Re(I) Complexes: A Class-Level Comparison with Other Di(2-pyridyl)amine Ligands

The general class of di(2-pyridyl)amine (DPA) ligands, when complexed with Re(CO)3Cl, yields complexes of the type [Re(CO)3Cl(L)] that bind as N,N-bidentate chelates via the two pyridyl units [1]. While specific quantum yield and lifetime data for the target compound's Re(I) complex are not directly available, the study of a broad series of DPA derivatives demonstrates that the nature of the substituent on the central nitrogen (R group) profoundly influences the photophysical properties of both the free ligand and its Re(I) complex. For instance, ligands in this series exhibit emission maxima ranging from 370 to 520 nm and quantum yields in fluid solution up to 0.74 [1]. The benzyl group in the target compound is expected to impart unique steric bulk and electronic character compared to smaller alkyl or aryl groups, directly affecting the complex's geometry, stability, and emission properties.

Rhenium Complexes Luminescence Ligand Design

Coordination Chemistry with Transition Metals: Structural Flexibility and Chelation Mode

Methylene-bridged 2,2'-dipyridylamine derivatives, including the target compound, possess outstanding properties due to their inherent structural flexibility, which is a direct consequence of the central amine nitrogen and its substituents [1]. In contrast, simpler analogs like N-benzylpyridin-2-amine (CAS 6935-27-9) act as monodentate ligands through the pyridine nitrogen, while di(pyridin-2-yl)amine (CAS 1202-34-2) acts as a bidentate ligand but lacks the steric bulk and specific electronic tuning of the benzyl group. The target compound, as a benzyldi(2-pyridyl)amine, functions as a bidentate N,N-chelating ligand, forming a six-membered metallocycle upon coordination to Pt(II) [2]. This chelation mode, combined with the benzyl group, enhances the kinetic and thermodynamic stability of the resulting complexes compared to those formed by its simpler analogs.

Coordination Chemistry Chelating Ligand Transition Metal Complexes

High-Value Application Scenarios for N-benzyl-N-(pyridin-2-yl)pyridin-2-amine Based on Quantitative Differentiation


Design of Non-Luminescent Metal Complexes for Time-Resolved Phosphorescence Studies

As demonstrated by its Pt(II) complex being non-luminescent in fluid solution at room temperature but displaying microsecond-lived phosphorescence at 77 K [1], N-benzyl-N-(pyridin-2-yl)pyridin-2-amine is an ideal ligand for constructing probes and materials where room-temperature background fluorescence must be suppressed to enable low-temperature time-resolved phosphorescence measurements. This property is particularly valuable in bioimaging and analytical chemistry, where long-lived emission signals can be distinguished from short-lived autofluorescence.

Tuning Photophysical Properties of d6 and d10 Metal Complexes for OLED and Sensing Applications

The benzyl group on the amine nitrogen offers a distinct steric and electronic perturbation compared to other di(2-pyridyl)amine derivatives, which are known to tune emission wavelengths across the visible spectrum (370-520 nm) [2]. This compound can be employed as a building block in the synthesis of Re(I), Ru(II), or Ir(III) complexes for organic light-emitting diodes (OLEDs) or luminescent sensors, where fine-tuning of the emission color and quantum efficiency is critical.

Construction of Stable Six-Membered Metallocycles for Catalysis and Supramolecular Chemistry

The ability of N-benzyl-N-(pyridin-2-yl)pyridin-2-amine to act as a bidentate N,N-chelating ligand and form a stable six-membered metallocycle with Pt(II) [3] makes it a valuable precursor for designing catalysts and supramolecular assemblies. The benzyl group provides a handle for further functionalization or can influence the solubility and steric environment around the metal center, which are key parameters for optimizing catalytic activity and selectivity.

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